BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(Tetradecyloxy)ethanol CAS number 2136-70-1
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Tetradecyloxy)ethanol

Cat. No.: B1593962

An In-depth Technical Guide to 2-(Tetradecyloxy)ethanol (CAS: 2136-70-1)
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Tetradecyloxy)ethanol, a C14
alkyl glycolether. We will delve into its fundamental physicochemical properties, synthesis,
spectral characteristics, and known applications, with a particular focus on its relevance to the
fields of chemical research and pharmaceutical sciences.

Core Molecular Identity and Structure

2-(Tetradecyloxy)ethanol, also known under the International Nomenclature for Cosmetic
Ingredients (INCI) name Myreth-1, is an amphiphilic molecule possessing both a long
hydrophobic alkyl chain and a hydrophilic primary alcohol head group. This structure is
foundational to its properties as a nonionic surfactant and emulsifier.

Molecular Formula: C16H3402[1][2]

Molecular Weight: 258.44 g/mol [1][3][4]

CAS Number: 2136-70-1[1][3][4]

Synonyms: Myristyl Monoethoxylate, 2-Tetradecoxyethanol, Ethylene Glycol Monotetradecyl
Ether, C14E1.[1][2][3][5]
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The molecule consists of a fourteen-carbon saturated alkyl chain (tetradecyl group) linked via
an ether bond to an ethanol molecule. This structure imparts surface-active properties, allowing
it to interface between polar and non-polar phases.
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Caption: Molecular structure of 2-(Tetradecyloxy)ethanol.

Physicochemical Properties

The physical and chemical characteristics of 2-(Tetradecyloxy)ethanol are critical for
determining its suitability for various applications, from reaction solvent to formulation excipient.
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Property Value Source(s)

Melting Point 33-34°C [21[3]1[5][6]

- . 330.8 °C at 760 mmHg 146-
Boiling Point [31[41[5]
148 °C at 2 Torr

Density 0.871 g/cm?3 (Predicted) [21[31[5]
Flash Point 78.6 °C [21[5][7]
. 1.442 mg/L at 25 °C
Water Solubility ) [7]
(Estimated)

LogP (Octanol/Water) 5.9 - 6.2 (Estimated) [21[7]
Hydrogen Bond Donor 1 [2]
Hydrogen Bond Acceptor 2 [2]

The low melting point indicates that this compound is a solid at standard room temperature but
can be easily melted for processing. Its very low water solubility and high LogP value confirm
its predominantly lipophilic character, a key attribute for its function in non-agueous systems or
at oil-water interfaces.[2][7]

Synthesis Methodologies

The synthesis of 2-(Tetradecyloxy)ethanol typically involves the ethoxylation of 1-tetradecanol
or the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This classical method provides a reliable route to the target molecule. It involves the reaction of
an alkoxide with a primary alkyl halide.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7490688.htm
https://www.alfa-chemistry.com/cas_2136-70-1.htm
https://www.chembk.com/en/chem/Myristyl%20monoethoxylate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7490688.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7490688.aspx
https://www.alfa-chemistry.com/cas_2136-70-1.htm
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7490688.htm
https://www.alfa-chemistry.com/cas_2136-70-1.htm
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.alfa-chemistry.com/cas_2136-70-1.htm
http://www.thegoodscentscompany.com/data/rw1124821.html
http://www.thegoodscentscompany.com/data/rw1124821.html
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
http://www.thegoodscentscompany.com/data/rw1124821.html
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
http://www.thegoodscentscompany.com/data/rw1124821.html
https://www.benchchem.com/product/b1593962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Products
Reactants
Salt Byproduct
Strong Base Deprotonation Ethylene Glycol (e.g., NaBr)
(e.g., NaH) (HOCH:CH:OH) |
2-(Tetradecyloxy)ethanol
1-Bromotetradecane /

(C14H29Br)

Click to download full resolution via product page
Caption: Williamson ether synthesis workflow for 2-(Tetradecyloxy)ethanol.
Experimental Protocol Outline:

» Alkoxide Formation: Ethylene glycol is reacted with a strong base, such as sodium hydride,
in an anhydrous aprotic solvent (e.g., THF) to form the sodium salt of ethylene glycol
(sodium 2-hydroxyethoxide). This step is crucial as it generates the nucleophile required for
the subsequent reaction.

¢ Nucleophilic Substitution: 1-Bromotetradecane is added to the reaction mixture. The alkoxide
attacks the primary carbon bearing the bromine atom in an Sn2 reaction, displacing the
bromide ion.

o Work-up and Purification: The reaction is quenched with water. The organic layer is
separated, washed, dried, and concentrated under reduced pressure. The crude product is
then purified, typically by vacuum distillation or column chromatography, to yield pure 2-
(Tetradecyloxy)ethanol.[3]

Reduction of an Ester

An alternative high-yield synthesis involves the reduction of a corresponding ester.[2]

Protocol: A synthesis route starting from tetradecyloxy-acetic acid methyl ester using lithium
aluminum tetrahydride has been reported to produce 2-(tetradecyloxy)ethanol with a 100%
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yield.[2]

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of 2-
(Tetradecyloxy)ethanol.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1][8]

o O-H Stretch: A broad, strong absorption band is expected in the region of 3300-3500 cm™1,
characteristic of the hydroxyl group.[9]

e C-H Stretch: Sharp peaks around 2850-2960 cm~1 correspond to the stretching vibrations of
the C-H bonds in the long alkyl chain.

e C-O Stretch: A strong band in the 1050-1150 cm~1 region is indicative of the C-O ether
linkage.

Data available from the National Institute of Standards and Technology (NIST) confirms these
characteristic peaks.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and
fragmentation pattern.[1][10]

e Molecular lon Peak (M*): A peak at m/z = 258.44 would correspond to the molecular ion,
though it may be weak or absent in alcohols.[1][10]

o Key Fragments: Common fragmentation patterns for long-chain ethers and alcohols include
alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and loss of water (M-18).
A prominent peak is often observed at m/z = 45, corresponding to the [CH2CH20H]*
fragment.

The NIST Chemistry WebBook provides the mass spectrum for this compound.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in
the molecule. While specific spectra are proprietary, the expected chemical shifts can be
predicted.

e H NMR:
o -CHs: Atriplet around 0.9 ppm.
o -(CH2)n-: Alarge signal complex between 1.2-1.6 ppm.
o -O-CH2-CHz2-OH: Two triplets around 3.5-3.7 ppm.
o -OH: A broad singlet with a variable chemical shift.
e 13C NMR:
o -CHs: Asignal around 14 ppm.
o -(CHz2)n-: Multiple signals in the 22-32 ppm range.
o -O-CH:z- (ether): A signal around 70-72 ppm.
o -CHz2-OH (alcohol): A signal around 60-62 ppm.[9]

Applications and Relevance in Research

As a nonionic surfactant, 2-(Tetradecyloxy)ethanol and its ethoxylated derivatives (Myreth-n)
are valuable in various scientific and industrial contexts. Its amphiphilic nature drives its utility.
[11]

Pharmaceutical Formulations and Drug Delivery

The structure of 2-(Tetradecyloxy)ethanol is analogous to other alcohol ethoxylates used as
excipients in pharmaceutical formulations.[11]

e Solubilizing Agent: Its lipophilic character makes it suitable for solubilizing poorly water-
soluble active pharmaceutical ingredients (APIS) in lipid-based or non-aqueous formulations.
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o Emulsifier: It can be used to stabilize oil-in-water (o/w) or water-in-oil (w/0) emulsions, which
are common delivery systems for topical and parenteral drugs.

» Micelle Formation: Although this single ethoxy unit molecule may have a very high critical
micelle concentration (CMC), it serves as a foundational structure for more complex nonionic
surfactants (e.g., Myreth-5, Myreth-10) that are effective at forming micelles. These micelles
can encapsulate hydrophobic drugs, increasing their aqueous solubility and bioavailability.[2]

[5]

Cosmetics and Personal Care

In the cosmetic industry, the "Myreth" series of ingredients function as emulsifiers, wetting
agents, and solubilizers in creams, lotions, and other personal care products.[11][12]

Chemical Research

In a laboratory setting, 2-(Tetradecyloxy)ethanol can be used as:

» A high-boiling point solvent for specific organic reactions.[13]

o A starting material for the synthesis of more complex surfactants and polymers.
o A model compound for studying interfacial phenomena and self-assembly.

Safety and Handling

While specific GHS classification data is not consistently reported, general precautions for
handling laboratory chemicals should be observed.[7][14]

e Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment
(PPE), including gloves and safety glasses.

» Toxicity: Detailed toxicological data for this specific molecule is limited. However, related
glycol ethers can cause skin and eye irritation.[15] The high WGK (Water Hazard Class)
rating of 3 in Germany suggests it is considered hazardous to water.[3][4]

» Storage: Store in a cool, dry place away from oxidizing agents.
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Researchers should always consult the most current Safety Data Sheet (SDS) from the
supplier before use.[16]

Conclusion

2-(Tetradecyloxy)ethanol (CAS 2136-70-1) is a well-defined amphiphilic compound with
established physicochemical properties. Its utility is primarily derived from its surfactant nature,
making it a valuable, albeit simple, member of the alcohol ethoxylate family. For professionals
in drug development and chemical research, it serves as a useful starting material, a potential
formulation excipient for non-aqueous systems, and a foundational structure for understanding
more complex nonionic surfactants used in advanced delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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